(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanamine
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Overview
Description
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluoro-1-methylpyrrolidine.
Chiral Resolution: The chiral center is introduced through a resolution process using chiral catalysts or chiral auxiliaries.
Aminomethylation: The aminomethyl group is introduced via a nucleophilic substitution reaction, often using reagents like formaldehyde and ammonia under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-4-fluoro-1-methylpyrrolidine: Similar structure with one less fluorine atom.
(S)-2-Aminomethyl-4,4-difluoro-1-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is unique due to its specific chiral configuration and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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